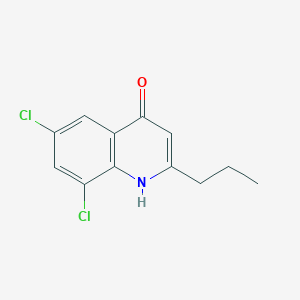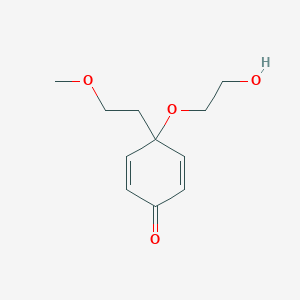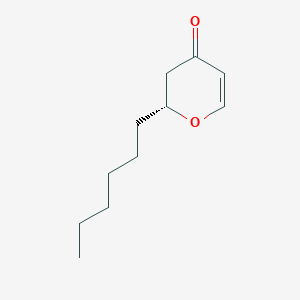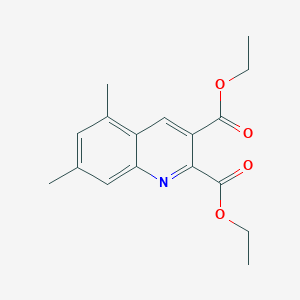
6,8-Dichloro-2-propyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-propyl-4-quinolinol is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 . It is a specialty product often used in proteomics research . This compound is characterized by its two chlorine atoms at positions 6 and 8, a propyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.
准备方法
The synthesis of 6,8-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6,8-Dichloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of the quinoline ring.
科学研究应用
6,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6,8-Dichloro-2-propyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
6,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds, such as:
6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol: This compound has a trifluoromethyl group instead of a propyl group, which can significantly alter its chemical properties and reactivity.
6,8-Dichloro-2-methyl-4-quinolinol: The presence of a methyl group instead of a propyl group affects its steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
1070880-09-9 |
|---|---|
分子式 |
C12H11Cl2NO |
分子量 |
256.12 g/mol |
IUPAC 名称 |
6,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16) |
InChI 键 |
YWTWNHAQTRYWML-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)



